4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine
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Overview
Description
4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with a nitro group and a phenyl group containing an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine typically involves multi-step organic reactions. One common approach includes the nitration of a suitable precursor followed by cyclization to form the oxadiazole ring. The piperidine ring is then introduced through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are frequently used.
Major Products Formed
The major products depend on the specific reactions undertaken. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxadiazole moiety can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-triazol-5-yl)phenyl]piperidine
- 4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-thiadiazol-5-yl)phenyl]piperidine
Uniqueness
4-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-14-9-11-23(12-10-14)17-8-7-16(13-18(17)24(25)26)20-21-19(22-27-20)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUDZUVRYKWQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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